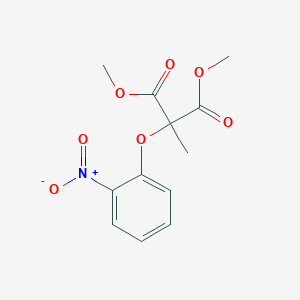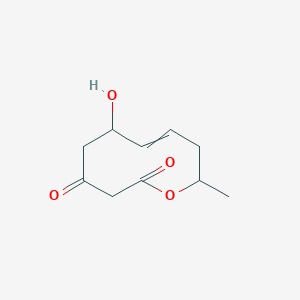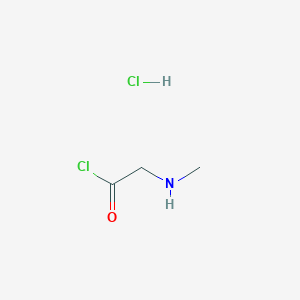
Acetyl chloride, (methylamino)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetyl chloride, (methylamino)-, hydrochloride is a chemical compound that belongs to the class of acyl chlorides. It is a derivative of acetic acid and is known for its high reactivity and volatility. This compound is commonly used in organic synthesis, particularly in the acetylation of amines and alcohols.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of acetyl chloride, (methylamino)-, hydrochloride typically involves the reaction of acetyl chloride with methylamine. The reaction proceeds as follows: [ \text{CH}_3\text{COCl} + \text{CH}_3\text{NH}_2 \rightarrow \text{CH}_3\text{CONHCH}_3 + \text{HCl} ] This reaction is carried out under controlled conditions to ensure the efficient formation of the desired product. The reaction is typically performed in an inert atmosphere to prevent the hydrolysis of acetyl chloride.
Industrial Production Methods
On an industrial scale, acetyl chloride is produced by the reaction of acetic anhydride with hydrogen chloride. This method yields a mixture of acetyl chloride and acetic acid: [ (\text{CH}_3\text{CO})_2\text{O} + \text{HCl} \rightarrow \text{CH}_3\text{COCl} + \text{CH}_3\text{COOH} ] The resulting acetyl chloride can then be reacted with methylamine to produce this compound.
化学反応の分析
Types of Reactions
Acetyl chloride, (methylamino)-, hydrochloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The compound reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, acetyl chloride hydrolyzes to form acetic acid and hydrochloric acid.
Acetylation: It is used to introduce an acetyl group into other compounds, particularly in the acetylation of amines and alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, and the reaction is typically carried out in an inert solvent such as dichloromethane.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous solutions.
Acetylation: Acetyl chloride is used in combination with a base such as pyridine to facilitate the acetylation process.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Acetic Acid: Formed from the hydrolysis of acetyl chloride.
科学的研究の応用
Acetyl chloride, (methylamino)-, hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the acetylation of amines and alcohols.
Biology: Employed in the modification of biomolecules to study their structure and function.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of acetyl chloride, (methylamino)-, hydrochloride involves nucleophilic addition followed by elimination. The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of acetyl chloride, forming a tetrahedral intermediate. This intermediate then undergoes elimination to form the final product, with the release of hydrochloric acid.
類似化合物との比較
Similar Compounds
Ethanoyl Chloride: Similar in structure and reactivity, used in similar acetylation reactions.
Propionyl Chloride: Another acyl chloride with a slightly longer carbon chain, used in similar applications.
Butyryl Chloride: An acyl chloride with an even longer carbon chain, also used in acetylation reactions.
Uniqueness
Acetyl chloride, (methylamino)-, hydrochloride is unique due to its specific reactivity with methylamine, making it particularly useful in the synthesis of N-methylacetamides. Its high reactivity and volatility also make it a valuable reagent in various organic synthesis applications.
特性
CAS番号 |
146751-69-1 |
|---|---|
分子式 |
C3H7Cl2NO |
分子量 |
144.00 g/mol |
IUPAC名 |
2-(methylamino)acetyl chloride;hydrochloride |
InChI |
InChI=1S/C3H6ClNO.ClH/c1-5-2-3(4)6;/h5H,2H2,1H3;1H |
InChIキー |
BGYYOCBLCVMIEM-UHFFFAOYSA-N |
正規SMILES |
CNCC(=O)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-(Butylsulfanyl)-1,2,5-thiadiazol-3-YL]-1-azabicyclo[2.2.2]octan-3-OL](/img/structure/B12558459.png)
![3-[(Pyridin-2-yl)methylidene]-1-azabicyclo[2.2.2]octane](/img/structure/B12558460.png)

![6-(4-Methylphenyl)-3-(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12558472.png)
![[2-(Bromomethyl)-1,3-benzothiazol-6-yl]acetic acid](/img/structure/B12558475.png)
![1,2-Benzenediamine, 4-[2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl]-](/img/structure/B12558477.png)
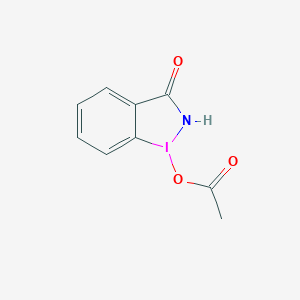
![1-[5-(2,4-Difluorophenyl)-1H-imidazol-2-yl]-3,5-dimethyl-1H-pyrazole](/img/structure/B12558482.png)
![4-[(E)-(4-Butoxyphenyl)diazenyl]-N-(2-sulfanylethyl)benzamide](/img/structure/B12558487.png)
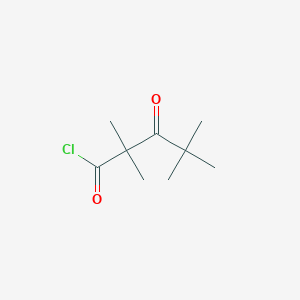
![2-[(Benzenesulfonyl)methyl]-1-benzylpyridin-1-ium bromide](/img/structure/B12558514.png)
